3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}propanamide
Description
Properties
IUPAC Name |
3-[4-[(4-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36ClN7O2/c1-23-6-5-9-28(24(23)2)39-20-18-38(19-21-39)17-16-35-31(42)15-14-30-36-37-33-40(22-25-10-12-26(34)13-11-25)32(43)27-7-3-4-8-29(27)41(30)33/h3-13H,14-22H2,1-2H3,(H,35,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNSXABCYXKPOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CCNC(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=C(C=C6)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}propanamide typically involves multi-step organic reactions. The process begins with the preparation of the triazoloquinazoline core, followed by the introduction of the chlorophenylmethyl group and the piperazine moiety. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Oxidation Reactions
The triazoloquinazoline core and aromatic substituents are susceptible to oxidation under specific conditions:
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at reactive sites:
Hydrolysis and Condensation
The propanamide side chain and ester-like linkages are reactive:
Piperazine-Modifying Reactions
The 2,3-dimethylphenyl-piperazine moiety undergoes characteristic transformations:
Photochemical and Thermal Reactions
Stability under non-standard conditions:
Key Mechanistic Insights:
-
Steric Effects : Bulky substituents (e.g., 2,3-dimethylphenyl-piperazine) hinder reactions at the propanamide and triazoloquinazoline regions .
-
Electronic Effects : Electron-withdrawing Cl on the benzyl group directs electrophilic substitutions to meta/para positions .
-
Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates compared to protic solvents .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with triazole and quinazoline structures exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .
Antimicrobial Properties
The compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that it can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus, suggesting potential use as an antibiotic agent . The structural features that contribute to this activity include the ability to penetrate bacterial cell membranes and interfere with essential metabolic pathways.
Neuropharmacological Effects
Given the piperazine moiety in its structure, this compound may also exhibit neuropharmacological effects. Piperazine derivatives are often explored for their anxiolytic and antidepressant properties. Preliminary studies suggest that this compound could interact with serotonin receptors, potentially offering therapeutic benefits for mood disorders .
Case Study 1: Anticancer Efficacy
A study focused on a related triazoloquinazoline derivative demonstrated significant cytotoxicity against human breast cancer cells (MCF-7). The compound was found to induce G0/G1 phase cell cycle arrest and activate apoptotic pathways via caspase activation . This suggests that modifications similar to those in the target compound could enhance anticancer activity.
Case Study 2: Antimicrobial Activity
In a comparative study of various quinazoline derivatives, one compound exhibited MIC values as low as 10 µg/mL against Staphylococcus aureus. The study highlighted that structural modifications at the 4-position of the phenyl ring could lead to improved antibacterial potency . Such findings underscore the potential of the target compound in developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound. Key factors influencing activity include:
- Substituent Variations : Altering substituents on the triazole or quinazoline rings can significantly affect biological activity.
- Hydrophobicity : The balance between hydrophilic and hydrophobic regions influences membrane permeability and target interaction.
- Steric Effects : The size and orientation of substituents can affect binding affinity to biological targets.
Mechanism of Action
The mechanism of action of 3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The 4-chlorophenyl group and piperazine linker are critical for kinase/receptor engagement. Substituting the piperazine’s aryl group (e.g., 2,3-dimethylphenyl vs. 3-methoxyphenyl) fine-tunes selectivity .
- Bioactivity Clustering : Compounds with >70% structural similarity (Tanimoto) cluster into overlapping kinase-inhibitor or receptor-antagonist groups, validating structure-driven activity .
- Optimization Potential: Introducing polar groups (e.g., hydroxyl) to the dimethylphenyl moiety may improve solubility without compromising target affinity .
Biological Activity
The compound 3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}propanamide (CAS Number: 902922-99-0) is a complex organic molecule belonging to the triazoloquinazoline class. This class is recognized for its diverse biological activities, including potential anticancer , antimicrobial , and anti-inflammatory properties. This article explores the biological activity of this compound based on various studies and findings.
| Property | Value |
|---|---|
| Molecular Formula | C26H27ClN6O3 |
| Molecular Weight | 507.0 g/mol |
| Structure | Chemical Structure |
Anticancer Activity
Recent studies have indicated that triazoloquinazolines exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit various cancer cell lines. For instance, a study demonstrated that derivatives of quinazoline, including triazoloquinazolines, showed potent activity against Aurora kinases, which are critical in cell division and cancer progression. The IC50 values for these compounds were notably low, indicating strong inhibitory effects on tumor growth .
Antimicrobial Activity
The antimicrobial efficacy of triazoloquinazolines has also been documented. In vitro tests against a range of bacteria have shown that compounds similar to the one analyzed possess moderate to strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values reported for related compounds ranged from 0.125 to 8 μg/mL . The presence of the chlorophenyl group is believed to enhance the antimicrobial properties due to increased lipophilicity and membrane penetration.
Enzyme Inhibition
The compound has demonstrated potential as an enzyme inhibitor. Specifically, it has been shown to inhibit acetylcholinesterase and urease enzymes effectively. These enzymes play significant roles in various physiological processes and their inhibition can lead to therapeutic benefits in conditions like Alzheimer's disease and urinary tract infections .
Study 1: Anticancer Screening
A study published in a pharmacological journal evaluated the anticancer effects of synthesized triazoloquinazoline derivatives, including our compound. The results indicated that these derivatives exhibited selective cytotoxicity against several cancer cell lines, with particular emphasis on breast and lung cancer cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of triazoloquinazolines. The compound was tested against multiple bacterial strains, revealing significant inhibitory effects. Notably, it was effective against multidrug-resistant strains, highlighting its potential as a lead compound in developing new antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of triazoloquinazolines is closely linked to their chemical structure. Modifications at specific positions on the quinazoline ring or the introduction of different substituents can significantly alter their biological properties:
- Chlorophenyl Group : Enhances lipophilicity and antimicrobial activity.
- Piperazine Substituent : Contributes to improved binding affinity for target enzymes and receptors.
- Propanamide Linkage : May influence overall stability and bioavailability.
Q & A
Q. Basic Research Focus
- 1H NMR : Key signals include:
- Triazole protons : Downfield shifts at δ 8.2–8.5 ppm due to aromatic deshielding.
- Quinazolinone carbonyl : Adjacent protons (e.g., CH2 groups) show splitting patterns (e.g., triplets at δ 4.1–4.3 ppm) .
- IR Spectroscopy : Stretching vibrations for C=O (1670–1700 cm⁻¹) and C-N (1250–1300 cm⁻¹) confirm the triazoloquinazoline core .
Advanced Tip : Use deuterated DMSO for NMR to resolve exchangeable protons (e.g., NH in piperazine moieties). Compare experimental data with computational predictions (e.g., DFT calculations) for validation .
What strategies resolve low yields during coupling of the propanamide and piperazine moieties?
Advanced Research Focus
Low yields often arise from steric hindrance or poor nucleophilicity. Solutions include:
- Activation of Carboxylic Acids : Use coupling agents like EDCI/HOBt to form reactive intermediates .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of bulky intermediates .
- Temperature Control : Maintain 20–25°C during dropwise addition of reagents to prevent side reactions .
Case Study : In analogous piperazine couplings, triethylamine (1.4 eq.) effectively scavenges HCl, improving yields by 20–30% .
How can molecular docking predict the compound’s interaction with biological targets (e.g., enzymes)?
Q. Advanced Research Focus
- Target Selection : Prioritize enzymes with structural homology to known triazoloquinazoline targets (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) .
- Docking Workflow :
- Validation : Compare docking scores (e.g., binding energy ≤ −7 kcal/mol) with experimental IC50 values from enzyme inhibition assays .
Contradiction Alert : Docking predictions may conflict with in vitro data due to solvent effects or protein flexibility. Cross-validate with MD simulations .
What analytical methods assess the compound’s solubility and stability in biological buffers?
Q. Basic Research Focus
- HPLC : Monitor degradation under physiological conditions (e.g., PBS at pH 7.4, 37°C). Use C18 columns and UV detection (λ = 230–260 nm) .
- Solubility Testing : Shake-flask method with incremental additions of DMSO (<1% v/v) to avoid micelle formation .
Advanced Application : LC-MS/MS quantifies low-concentration degradation products (e.g., hydrolyzed amide bonds) .
How to design structure-activity relationship (SAR) studies for optimizing biological activity?
Q. Advanced Research Focus
- Core Modifications : Vary substituents on the triazoloquinazoline (e.g., electron-withdrawing groups at position 4) to enhance target affinity .
- Piperazine Substitutions : Replace 2,3-dimethylphenyl with bulkier aryl groups (e.g., 4-methoxyphenyl) to improve blood-brain barrier penetration .
- Bioisosteres : Substitute the propanamide linker with sulfonamide or urea to modulate pharmacokinetics .
Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC50 values .
What are common pitfalls in scaling up the synthesis from milligram to gram scale?
Q. Advanced Research Focus
- Exothermic Reactions : Control temperature during cyclization steps (e.g., use ice baths for hydrazine additions) .
- Purification Challenges : Switch from column chromatography (small scale) to recrystallization or trituration for cost efficiency .
- Intermediate Stability : Store hydrazide intermediates under nitrogen at −20°C to prevent oxidation .
Case Study : Scaling a related triazoloquinazoline synthesis resulted in 15% yield loss due to incomplete crystallization. Adjusting ethanol/water ratios restored yields to 85% .
How to address discrepancies between computational predictions and experimental bioassay results?
Q. Advanced Research Focus
- Solvent Effects : Simulations often neglect aqueous solubility; use COSMO-RS models to account for solvation .
- Protein Flexibility : Employ ensemble docking with multiple receptor conformations (e.g., from MD trajectories) .
- Metabolite Interference : Test for off-target binding using proteome-wide affinity profiling (e.g., thermal shift assays) .
Resolution Example : A docking-predicted nanomolar inhibitor showed micromolar activity due to metabolite binding. Adding serum albumin to assays restored correlation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
